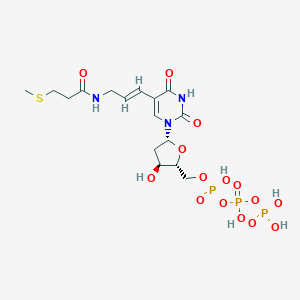
MT-Dutp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MT-Dutp, also known as this compound, is a useful research compound. Its molecular formula is C16H26N3O15P3S and its molecular weight is 625.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Uracil Nucleotides - Deoxyuracil Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Biology Applications
1.1 DNA Synthesis and Labeling
MT-DUTP is primarily used in DNA synthesis as a non-canonical nucleotide. Its incorporation into DNA can be facilitated by various DNA polymerases. The unique properties of this compound make it suitable for:
- PCR Amplification : It can be incorporated during polymerase chain reaction (PCR), allowing for the amplification of specific DNA sequences.
- Labeling Techniques : this compound can be labeled with biotin or fluorescent tags for visualization and tracking in various assays.
Table 1: Comparison of dUTP and this compound in PCR Applications
| Property | dUTP | This compound |
|---|---|---|
| Stability | Moderate | High |
| Incorporation Rate | Variable | Consistent |
| Detection Methods | Radioactive | Non-radioactive |
1.2 Enzymatic Reactions
This compound is utilized in enzymatic reactions where its incorporation can be monitored through fluorescence or other non-radioactive methods. This application is particularly beneficial in high-throughput screening processes.
Therapeutic Applications
2.1 Antiviral Drug Development
Research has indicated that this compound can serve as a substrate for viral polymerases, making it a potential candidate for antiviral drug development. Its ability to inhibit viral replication has been explored in studies focusing on:
- HIV : The incorporation of this compound into viral genomes can hinder the replication process, presenting a novel therapeutic strategy.
- Hepatitis C Virus : Similar mechanisms are being investigated to assess the efficacy of this compound against hepatitis C virus replication.
Case Study: Inhibition of HIV Replication
A study demonstrated that the incorporation of this compound into the HIV genome resulted in reduced viral load in infected cell cultures. The results indicated a significant decrease in viral replication rates compared to controls using standard dUTP.
Research Methodologies
3.1 Quantification Techniques
Quantifying the incorporation of this compound into DNA is crucial for evaluating its effectiveness. Techniques employed include:
- Fluorescence-based assays : These allow for real-time monitoring of nucleotide incorporation during PCR.
- High-performance liquid chromatography (HPLC) : HPLC can separate and quantify nucleotides, providing insights into the efficiency of this compound incorporation.
Table 2: Comparison of Quantification Methods for Nucleotide Incorporation
| Method | Sensitivity | Time Required |
|---|---|---|
| Fluorescence Assays | High | Short |
| HPLC | Moderate | Longer |
Propiedades
Número CAS |
106542-91-0 |
|---|---|
Fórmula molecular |
C16H26N3O15P3S |
Peso molecular |
625.4 g/mol |
Nombre IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[5-[(E)-3-(3-methylsulfanylpropanoylamino)prop-1-enyl]-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C16H26N3O15P3S/c1-38-6-4-13(21)17-5-2-3-10-8-19(16(23)18-15(10)22)14-7-11(20)12(32-14)9-31-36(27,28)34-37(29,30)33-35(24,25)26/h2-3,8,11-12,14,20H,4-7,9H2,1H3,(H,17,21)(H,27,28)(H,29,30)(H,18,22,23)(H2,24,25,26)/b3-2+/t11-,12+,14+/m0/s1 |
Clave InChI |
LZEISLLFMCESQQ-FIUIOTCKSA-N |
SMILES |
CSCCC(=O)NCC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES isomérico |
CSCCC(=O)NC/C=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
CSCCC(=O)NCC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Sinónimos |
5-(3-((3-(methylthio)propionyl)amino)-1-propenyl)-2'-deoxyuridine-5'-triphosphate MT-dUTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















